REACTION_CXSMILES
|
[CH3:1][C:2]1C2C(=O)OC(=O)[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.O=[C:15]([CH3:22])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18].[OH-].[Na+].O=P(Cl)(Cl)[Cl:27].O1[CH2:35][CH2:34]OCC1>>[Cl:27][C:15]1[C:22]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[CH3:1])[N:7]=[C:34]([CH3:35])[C:16]=1[C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:2.3|
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC=2NC(OC(C21)=O)=O
|
Name
|
|
Quantity
|
1.46 mL
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)C
|
Name
|
|
Quantity
|
0.046 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.41 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was re-dissolved in DMF (15 mL)
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=NC2=CC=CC(=C12)C)C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |